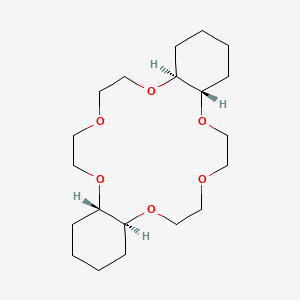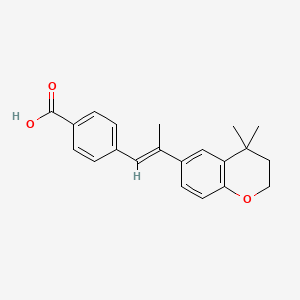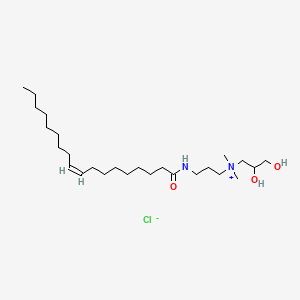
972Pnj6nhn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to by its identifier 972Pnj6nhn ) is a complex organic molecule with the molecular formula C20H36O6 . It is characterized by its unique structure, which includes multiple cyclohexane rings and ether linkages. This compound is known for its stereochemistry, having four defined stereocenters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the ether linkages. The reaction conditions must be carefully monitored to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process would include the purification of the final product through techniques such as distillation or crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The ether linkages in the compound can be targeted for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
科学研究应用
2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and stereochemistry.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
作用机制
The mechanism by which 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves its interaction with molecular targets through its ether linkages and cyclohexane rings. These interactions can influence various biochemical pathways, making it a valuable compound in drug discovery and development.
相似化合物的比较
Similar Compounds
Crown Ethers: Compounds like 18-crown-6 and 15-crown-5 share similar ether linkages but differ in ring size and structure.
Cyclodextrins: These cyclic oligosaccharides have similar cyclic structures but are composed of glucose units.
Uniqueness
What sets 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane apart is its combination of cyclohexane rings and ether linkages, providing unique stereochemical properties and reactivity that are not found in other similar compounds.
属性
| 62623-98-7 | |
分子式 |
C20H36O6 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
(1S,9S,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18-,19-,20-/m0/s1 |
InChI 键 |
BBGKDYHZQOSNMU-MUGJNUQGSA-N |
手性 SMILES |
C1CC[C@H]2[C@H](C1)OCCOCCO[C@H]3CCCC[C@@H]3OCCOCCO2 |
规范 SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)


![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)





![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)



